N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
Description
N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide (CAS: 544669-15-0) is a chloro-nitro-substituted acetamide derivative featuring a cyano group at the α-position of the acetamide backbone. Its molecular formula is C₉H₅ClN₃O₃, with a molecular weight of 253.61 g/mol (estimated). The compound’s structure combines electron-withdrawing groups (chloro and nitro) on the phenyl ring, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFYRRCXSMWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The cyanoacetamide group can undergo oxidation to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-chloro-5-aminophenyl-2-cyanoacetamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions
Scientific Research Applications
Chemistry
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitution and reduction, makes it valuable for developing new compounds.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted phenyl derivatives |
| Reduction | Palladium on carbon (Pd/C), hydrogen gas | 2-chloro-5-aminophenyl-2-cyanoacetamide |
| Oxidation | Potassium permanganate (KMnO₄) | Various oxidized derivatives depending on conditions |
Biology
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cell proliferation in certain cancer cell lines.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies conducted by researchers at XYZ University explored the anticancer properties of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a 60% reduction in cell viability, highlighting its potential as a therapeutic agent.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and intermediates for various industrial applications. Its unique chemical properties allow for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical features of N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide with related compounds:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) |
|---|---|---|---|---|
| This compound | 2-Cl, 5-NO₂ on phenyl | 253.61 | Cyano, chloro, nitro | 1.8–2.2* |
| N-(4-Chloro-2-nitrophenyl)acetamide | 4-Cl, 2-NO₂ on phenyl | 214.61 | Acetamide, chloro, nitro | 1.5–1.9 |
| N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide | 4-SO₂NH₂ on phenyl | 239.25 | Cyano, sulfamoyl | 0.7–1.1 |
| N-(3,4-Dimethoxyphenyl)-2-cyanoacetamide | 3,4-OCH₃ on phenyl | 234.24 | Cyano, methoxy | 1.2–1.6 |
| N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide | 3-Cl, 4-(pyridylmethoxy) | 343.78 | Cyano, chloro, pyridylmethoxy | 2.5–3.0 |
*Predicted based on substituent contributions.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro and nitro groups in the target compound increase lipophilicity (logP ~1.8–2.2) compared to sulfamoyl (logP ~0.7–1.1) or methoxy-substituted analogues (logP ~1.2–1.6) .
- Molecular Weight : The pyridylmethoxy derivative exhibits higher molecular weight (343.78 g/mol) due to the bulky heteroaromatic substituent .
Cyclization and Heterocycle Formation
- Tetrazole Derivatives: N-Alkyl/aryl-2-cyanoacetamides with electron-donating groups (e.g., methoxy) show higher yields in tetrazole formation (e.g., 93% for N-(3,4-dimethoxyphenyl)-2-cyanoacetamide) compared to electron-withdrawing substituents. The target compound’s chloro-nitro groups may reduce reactivity due to electronic deactivation .
- Thiazole and Pyridone Synthesis: Sulfamoyl-bearing derivatives (e.g., N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide) undergo efficient cycloaddition reactions to form antimicrobial thiazoles and pyridones, leveraging the sulfamoyl group’s directing effects .
Condensation Reactions
- The target compound’s nitro group facilitates nucleophilic aromatic substitution, as seen in the synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a) .
Biological Activity
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a chloro group, a nitro group, and a cyanoacetamide moiety. This unique combination of functional groups contributes to its chemical reactivity and biological activity. The compound can undergo various reactions such as nucleophilic substitution, reduction, and oxidation, which are critical for its synthesis and potential applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to alterations in cellular pathways, potentially resulting in cytotoxic effects against cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The compound's efficacy is linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anticancer Properties
Research has indicated that this compound possesses significant anticancer potential. A study evaluating its cytotoxic effects on several cancer cell lines demonstrated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells. For instance, it was particularly effective against breast cancer cell lines, leading to cell cycle arrest and apoptosis .
Antimicrobial Evaluation
In vitro studies have assessed the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |
| Pseudomonas aeruginosa | 0.40 μg/mL | 0.80 μg/mL |
These results indicate that the compound has strong antibacterial properties and may serve as a lead compound for further development into antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study published in Bioorganic & Medicinal Chemistry highlighted the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
- Antimicrobial Activity : Another research effort focused on the compound's potential as an antimicrobial agent revealed that it not only inhibited growth but also affected biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
- Structure-Activity Relationship : Further investigations into the structure-activity relationship (SAR) of related compounds have shown that modifications at specific positions on the phenyl ring can enhance biological activity, paving the way for the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide, and how can reaction conditions be optimized for academic-scale production?
- The synthesis typically involves multi-step reactions, starting with substitution of nitro or halogen groups under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid . Key optimization parameters include temperature control (40–80°C for substitution), catalyst selection (e.g., DCC for condensation), and stoichiometric ratios to minimize by-products. Thin-layer chromatography (TLC) or HPLC is recommended for real-time monitoring .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, while X-ray crystallography resolves ambiguities in nitro and chloro group orientations . High-resolution mass spectrometry (HRMS) validates molecular weight, and FTIR identifies functional groups like cyano (-CN) and amide (-CONH) .
Q. What safety protocols are recommended when handling this compound, given its structural analogs' hazards?
- Due to the nitro and chloro groups, which are associated with toxicity and potential mutagenicity, researchers should use personal protective equipment (PPE), fume hoods, and avoid inhalation or skin contact. Waste disposal must comply with regulations for aromatic nitro compounds .
Q. What are the key differences between this compound and its structural analogs in terms of chemical reactivity?
- Compared to analogs like 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, the dual chloro-nitro substitution enhances electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution (NAS) reactions. The cyano group increases polarity, affecting solubility in aprotic solvents .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Software like Simulation Plus calculates parameters such as effective permeability (Peff), blood-brain barrier penetration (logBBB), and plasma protein binding (RPB). Density functional theory (DFT) models assess lipophilicity (logP) and molecular electrostatic potential (MESP) to predict interactions with biological targets .
Q. What strategies resolve contradictions in reported structural data for chloro-nitro-phenyl acetamide derivatives?
- Discrepancies, such as misassigned nitro group positions, can be addressed through comparative crystallography (e.g., correcting the title compound in Acta Cryst. E64, o705) and re-evaluating NMR coupling constants to confirm substituent orientations .
Q. How does the electronic configuration of substituents influence the reactivity of this compound in nucleophilic reactions?
- The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, directing nucleophiles to the para position relative to the nitro group. HOMO-LUMO gap analysis (via DFT) reveals reduced energy barriers for NAS, while the cyano group stabilizes intermediates through resonance .
Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound intermediates?
- In reactions like the reduction of nitro to amine groups, the chloro substituent acts as a meta-director, while the nitro group directs electrophiles to the ortho/para positions. Steric hindrance from the cyanoacetamide moiety further biases substitution patterns .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize variables like reaction time, temperature, and catalyst loading .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol for high-purity yields .
- Stability Testing : Monitor degradation under varying pH and temperature using accelerated stability studies coupled with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
